Cas no 20890-42-0 (pterobilin)

pterobilin structure
Nom du produit:pterobilin
Numéro CAS:20890-42-0
Le MF:C33H34N4O6
Mégawatts:582.646268367767
CID:910733
pterobilin Propriétés chimiques et physiques
Nom et identifiant
-
- pterobilin
- 3-[5-[(E)-[(5E)-5-[[5-[(Z)-[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-3-ethenyl-4-methyl-1H-pyrrol-2-yl]methylidene]-3-ethenyl-4-methylpyrrol-2-ylidene]methyl]-4-methyl-2-oxopyrrol-3-y
- 8,13-Diethenyl-1,19,22,24-tetrahydro-3,7,12,17-tetramethyl-1,19-dioxo-21H-biline-2,18-dipropionic acid
- 8,13-Divinyl-1,19,22,24-tetrahydro-3,7,12,17-tetramethyl-1,19-dioxo-21H-biline-2,18-dipropionic acid
- Pterobiline
- 21H-Biline-2,18-dipropanoic acid, 8,13-diethenyl-1,19,22,24-tetrahydro-3,7,12,17-tetramethyl-1,19-dioxo- (9CI)
-
- Piscine à noyau: 1S/C33H34N4O6/c1-7-20-16(3)24(13-26-18(5)22(32(42)36-26)9-11-30(38)39)34-28(20)14-25-17(4)21(8-2)29(35-25)15-27-19(6)23(33(43)37-27)10-12-31(40)41/h7-8,13-15,34H,1-2,9-12H2,3-6H3,(H,36,42)(H,37,43)(H,38,39)(H,40,41)
- La clé Inchi: DRWWZUJKIFZYSM-UHFFFAOYSA-N
- Sourire: CC1C(=CC2C(C=C)=C(C)C(=CC3=C(C=C)C(C)=C(C=C4C(C)=C(CCC(=O)O)C(=O)N4)N3)N=2)NC(=O)C=1CCC(=O)O
Propriétés expérimentales
- Dense: 1.30±0.1 g/cm3(Predicted)
- Point d'ébullition: 935.6±65.0 °C(Predicted)
- Le PKA: 4.41±0.10(Predicted)
pterobilin Littérature connexe
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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